1-(4-Bromophenyl)pyrene
Overview
Description
1-(4-Bromophenyl)pyrene is a chemical compound with the molecular formula C22H13Br . It has attracted significant attention from researchers in recent years due to its unique properties and potential applications.
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrene core with a bromophenyl group attached. The IUPAC name is this compound and the SMILES notation is C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C5=CC=C(C=C5)Br .Physical and Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . Its molecular weight is 357.2 g/mol .Scientific Research Applications
Nonlinear Optical Properties
- Ultrafast Third-Order Nonlinear Optical Response : Mono-substituted pyrene derivatives, including compounds related to 1-(4-Bromophenyl)pyrene, exhibit significant third-order nonlinear optical properties. These properties are promising for optoelectronic and bio-imaging applications (Shi et al., 2017).
Optoelectronic Devices
- Luminescent Ethynyl-Pyrene Liquid Crystals and Gels : Ethynyl-pyrene derivatives, closely related to this compound, show potential for use in optoelectronic devices. These derivatives demonstrate tunable photoluminescence and have been used in field-effect transistors, providing good electron and hole charge mobilities (Diring et al., 2009).
- Electroluminescent Organic Semiconductors for OLED Devices : Bromopyrene derivatives, including those similar to this compound, have been used to create organic semiconductors for OLED devices. These materials emit blue and green light and demonstrate promising device performance (Salunke et al., 2016).
On-Surface Chemistry
- On-Surface Annulation Reaction Cascade : Studies involving derivatives of this compound have contributed to the understanding of on-surface chemistry. Specifically, they have been used to synthesize nonalternant polyaromatic hydrocarbons, demonstrating unusual chemical reactivities and selectivities (Eisenhut et al., 2017).
Fluorescent Probes and Sensors
- Pyrene-Based Fluorescent Sensor for Ni2+ Ions : A novel pyrene-based fluorescent probe, structurally related to this compound, has been developed for selective detection of Ni2+ ions. This sensor exhibits low cytotoxicity and strong fluorescence emission in living cells, indicating its potential for biological applications (Khan et al., 2018).
Photophysical Properties
- Effects of Substituted Positions on Photophysical Properties : Research on pyrene-based sulfides, related to this compound, reveals significant effects of substituted positions on photophysical properties. These properties are crucial for designing materials with specific optical characteristics (Sun et al., 2019).
Chemosensing Applications
- Acidichromism Sensors : Covalent organic frameworks involving compounds similar to this compound have been developed for acidichromism sensing. These sensors show rapid response, low detection limits, and good repeatability (Zhang et al., 2020).
Future Directions
Pyrene and its derivatives, including 1-(4-Bromophenyl)pyrene, have been the subject of extensive research due to their unique properties and potential applications. They have been used in the synthesis of metal–organic frameworks (MOFs), which have shown promising results in several applications, including luminescence, photocatalysis, adsorption and separation, heterogeneous catalysis, electrochemical applications, and bio-medical applications . Future research will likely continue to explore these and other potential applications.
Mechanism of Action
Target of Action
1-(4-Bromophenyl)pyrene is a compound that is often used in Suzuki–Miyaura (SM) cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in these reactions .
Mode of Action
The mode of action of this compound involves its interaction with the organoboron reagents in the SM cross-coupling reaction . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the organoboron reagents, which are formally nucleophilic organic groups, are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the SM cross-coupling reaction . This reaction is a key method for forming carbon–carbon bonds, which are fundamental to many biochemical pathways.
Pharmacokinetics
For example, it is a solid at 20 degrees Celsius and is sensitive to light . It is soluble in toluene , which suggests that it may be lipophilic and could potentially be absorbed and distributed in lipid-rich tissues.
Result of Action
The result of the action of this compound is the formation of a new carbon–carbon bond through the SM cross-coupling reaction . This can lead to the creation of new organic compounds, depending on the specific organoboron reagents used in the reaction .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the SM cross-coupling reaction is known to be exceptionally mild and tolerant of various functional groups . This suggests that the reaction, and thus the action of this compound, could potentially occur in a variety of environmental conditions. The specific influence of these factors on the compound’s action, efficacy, and stability would likely depend on the specific reaction conditions and organoboron reagents used .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds, such as benzo[a]pyrene, can interact with various enzymes and proteins . These interactions often involve the aromatic hydrocarbon receptor (AhR) pathway
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Similar compounds are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
It is known that similar compounds can have varying effects at different dosages
Metabolic Pathways
Similar compounds are known to be metabolized via the cytochrome P450-dependent metabolic processes
Transport and Distribution
Similar compounds are known to be highly fat-soluble and therefore tend to accumulate in fat and liver tissues
Subcellular Localization
Similar compounds are known to localize in various subcellular compartments
Properties
IUPAC Name |
1-(4-bromophenyl)pyrene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Br/c23-18-10-6-14(7-11-18)19-12-8-17-5-4-15-2-1-3-16-9-13-20(19)22(17)21(15)16/h1-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASTYOSSWOHFFQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C5=CC=C(C=C5)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50622771 | |
Record name | 1-(4-Bromophenyl)pyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50622771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
345924-29-0 | |
Record name | 1-(4-Bromophenyl)pyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50622771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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